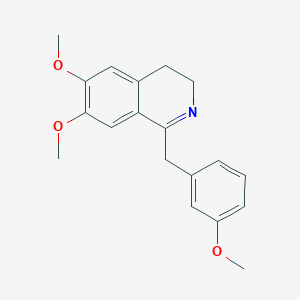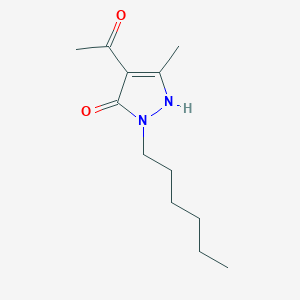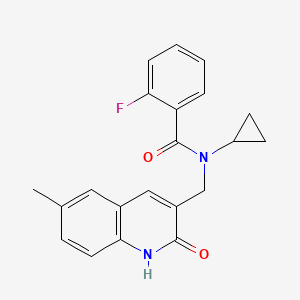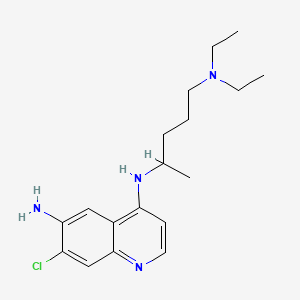
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is a synthetic compound belonging to the quinoline class of chemicals This compound is notable for its complex structure, which includes an amino group, a chloro substituent, and a diethylamino-methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.
Amination: The amino group at the 6-position is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Side Chain Addition: The diethylamino-methylbutyl side chain is attached through a series of alkylation reactions, typically involving the use of alkyl halides and strong bases.
Phosphorylation: The final step involves the formation of the diphosphate salt, which is achieved by reacting the compound with phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the nitro or carbonyl groups into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with an additional hydroxyl group.
Quinacrine: A compound with similar applications but different side chains.
Uniqueness
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is unique due to its specific side chain and diphosphate salt form, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can lead to different biological activities and therapeutic potentials.
特性
| 78703-86-3 | |
分子式 |
C18H27ClN4 |
分子量 |
334.9 g/mol |
IUPAC名 |
7-chloro-4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-4-23(5-2)10-6-7-13(3)22-17-8-9-21-18-12-15(19)16(20)11-14(17)18/h8-9,11-13H,4-7,10,20H2,1-3H3,(H,21,22) |
InChIキー |
HBYHKQSUGYAUKZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)

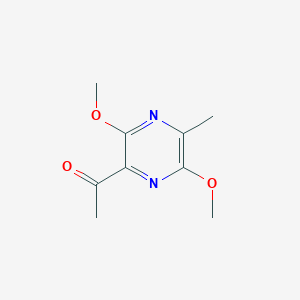
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)


![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
